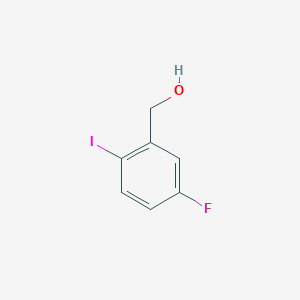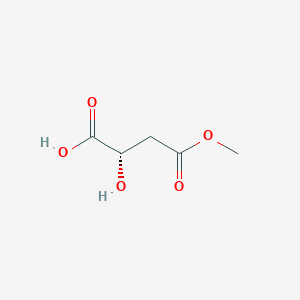
Acide (6-chloro-5-fluoropyridin-3-yl)boronique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Chloro-5-fluoropyridin-3-yl)boronic acid is a boronic acid derivative of the pyridine ring, which is a heterocyclic aromatic compound containing nitrogen. This compound is significant in organic chemistry and biochemistry due to its versatile applications in the synthesis of various organic molecules, pharmaceuticals, and agrochemicals.
Applications De Recherche Scientifique
(6-Chloro-5-fluoropyridin-3-yl)boronic acid has several scientific research applications:
Radiotracer Development: It is used in the development of radiotracers for positron emission tomography (PET), aiding in the imaging of specific receptors in the brain.
Photosensitizers for Photodynamic Therapy: The compound is used to synthesize boronated derivatives of chlorin e6, enhancing their efficacy in photodynamic therapy for cancer treatment.
Leukotriene Inhibition: It has been studied for its anti-inflammatory properties, particularly in the inhibition of leukotrienes, which are involved in inflammatory responses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-5-fluoropyridin-3-yl)boronic acid typically involves the reaction of 6-chloro-5-fluoropyridine with a boron-containing reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a base in an aqueous or organic solvent . The reaction conditions often include heating the mixture to reflux and then purifying the product through crystallization or chromatography .
Industrial Production Methods
Industrial production of (6-Chloro-5-fluoropyridin-3-yl)boronic acid may involve large-scale Suzuki-Miyaura coupling reactions with optimized conditions for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(6-Chloro-5-fluoropyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into different pyridine derivatives.
Substitution: The boronic acid group can be substituted with other functional groups through reactions such as halogenation and alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) and alkylation using alkyl halides.
Major Products
The major products formed from these reactions include various substituted pyridines and pyridine N-oxides, which have applications in pharmaceuticals and agrochemicals .
Mécanisme D'action
The mechanism of action of (6-Chloro-5-fluoropyridin-3-yl)boronic acid involves its interaction with specific molecular targets and pathways. For instance, in radiotracer development, the compound binds to GABAB receptors in the brain, allowing for imaging of these receptors using PET. In photodynamic therapy, the boronated derivatives enhance the binding to albumin, increasing the efficacy of the treatment.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Fluoro-3-pyridinylboronic acid: Similar in structure but lacks the chlorine substituent.
2-Fluoro-3-pyridineboronic acid: Another fluorinated pyridine boronic acid with different substitution patterns.
4-Pyridinylboronic acid: A pyridine boronic acid with the boronic acid group at the 4-position.
Uniqueness
(6-Chloro-5-fluoropyridin-3-yl)boronic acid is unique due to the presence of both chlorine and fluorine substituents on the pyridine ring, which can influence its reactivity and binding properties. This makes it particularly useful in applications requiring specific interactions with molecular targets, such as in radiotracer development and photodynamic therapy.
Propriétés
IUPAC Name |
(6-chloro-5-fluoropyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BClFNO2/c7-5-4(8)1-3(2-9-5)6(10)11/h1-2,10-11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWEKVQKALFWZHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)Cl)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BClFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647880 |
Source


|
| Record name | (6-Chloro-5-fluoropyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072946-66-7 |
Source


|
| Record name | (6-Chloro-5-fluoropyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B151809.png)












